P8RI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

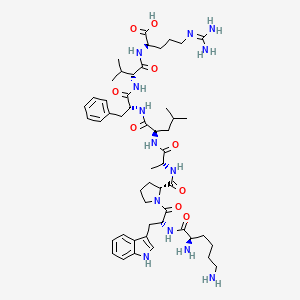

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYOOXZYRDPHLW-PJJIIYKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H77N13O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1016.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The P8RI Peptide: A Technical Guide to its Mechanism of Action as a CD31 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P8RI peptide is a synthetic biomimetic of CD31, functioning as a potent agonist of this critical immunomodulatory receptor.[1] Structurally, this compound is a retro-inverso peptide, composed of D-amino acids in a reversed sequence (H-kwpalfvr-OH).[2] This modification confers significant resistance to degradation by plasma proteases, enhancing its therapeutic potential.[1] this compound exerts its effects by binding to the juxtamembrane ectodomain of CD31, thereby restoring its inhibitory signaling pathway, which is often compromised during inflammatory responses.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of the this compound peptide, detailing its molecular interactions, signaling cascades, and functional consequences, supported by available quantitative data and experimental methodologies.

Core Mechanism of Action: Restoring CD31 Inhibitory Signaling

The primary mechanism of action of this compound is the restoration of the immunosuppressive function of the CD31 receptor. CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein expressed on endothelial cells, platelets, and various immune cells. Its intracellular domain contains two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).

Under normal physiological conditions, the homophilic engagement of CD31 between cells triggers the phosphorylation of these ITIMs, leading to the recruitment of Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-2 (PTPN11) and to some extent SHP-1 (PTPN6).[1][4] These phosphatases, in turn, dephosphorylate key signaling molecules involved in cellular activation, thereby raising the threshold for immune cell activation and maintaining a state of immune quiescence.

During strong inflammatory stimuli, the extracellular domain of CD31 can be proteolytically cleaved, leading to a loss of its regulatory function.[3] The this compound peptide is designed to bind to the remaining juxtamembrane portion of the truncated CD31, as well as to intact CD31, effectively mimicking the natural homophilic interaction.[4][5] This binding stabilizes CD31 clustering and sustains the phosphorylation of its ITIMs, thereby restoring the recruitment and activation of SHP-2 and reinstating the receptor's inhibitory signaling cascade.[4][6]

Signaling Pathway

The binding of this compound to CD31 initiates a downstream signaling cascade that ultimately leads to the attenuation of immune cell activation. A diagram of this proposed signaling pathway is presented below.

Caption: Proposed signaling pathway of this compound action.

Quantitative Data

The following table summarizes the available quantitative data from a study investigating the in vivo effects of this compound in a rat model of aortic allograft, where this compound was administered for 28 days.[2]

| Parameter | Control Group | This compound-Treated Group | Unit | Reference |

| Donor-Specific Antibodies (DSAs) | 741 | 344 | Mean Fluorescence Intensity | [2] |

| Density of Nuclei in Media | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ | nuclei/px² | [2] |

| Media Surface Area | 2.02 x 10⁶ | 2.33 x 10⁶ | px² | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the methodologies described in the literature for studying CD31 signaling and peptide function, the following are representative protocols that could be adapted for the investigation of this compound's mechanism of action.

T-Cell Proliferation Assay (Representative Protocol)

This assay would be used to determine the inhibitory effect of this compound on T-cell proliferation.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Labeling: Resuspend PBMCs in PBS at 1x10⁶ cells/mL and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with fetal bovine serum (FBS).

-

Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at 2x10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Stimulation and Treatment: Add a stimulating agent (e.g., anti-CD3/CD28 antibodies or a specific antigen) to the wells. Concurrently, add varying concentrations of this compound peptide (e.g., 0.1 µM to 100 µM). Include a vehicle control.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE signal in daughter cells.

-

Data Analysis: Calculate the percentage of proliferating T cells and determine the IC50 value for this compound's inhibition of proliferation.

Caption: Workflow for a T-cell proliferation assay.

Phosphorylation Analysis by Western Blot (Representative Protocol)

This protocol would be used to assess the effect of this compound on the phosphorylation of CD31 and downstream signaling molecules like SHP-2 and ZAP-70.

-

Cell Culture and Stimulation: Culture an appropriate cell line (e.g., Jurkat T-cells) to a suitable density. Starve the cells in serum-free media for 4-6 hours.

-

Treatment: Treat the cells with this compound peptide at a predetermined optimal concentration for various time points (e.g., 0, 5, 15, 30 minutes). Include a positive control (e.g., pervanadate treatment) and a negative control (vehicle).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated forms of CD31 (pY686), SHP-2, and ZAP-70 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of CD31, SHP-2, and ZAP-70 to ensure equal protein loading.

-

Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.

Peptide Stability Assay (Representative Protocol)

This protocol would be used to evaluate the stability of the retro-inverso this compound peptide in plasma.

-

Plasma Preparation: Obtain fresh plasma from healthy donors containing an anticoagulant (e.g., EDTA or heparin).

-

Incubation: Spike the plasma with a known concentration of this compound peptide. Incubate the samples at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile or methanol) to the plasma aliquots. Centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the remaining intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

-

Data Analysis: Quantify the peak area of the intact this compound peptide at each time point and calculate the half-life (t₁/₂) of the peptide in plasma.

Conclusion

The this compound peptide represents a promising therapeutic agent that functions as a CD31 agonist to restore the receptor's natural immunoinhibitory role. Its mechanism of action is centered on the stabilization of CD31 and the subsequent activation of the ITIM/SHP-2 signaling pathway, which leads to the dampening of immune cell activation. The retro-inverso nature of the peptide enhances its stability, making it a viable candidate for in vivo applications. Further research to fully elucidate the downstream targets of the this compound-induced signaling cascade and to obtain more extensive quantitative data will be invaluable for its continued development as a therapeutic for inflammatory and autoimmune disorders.

References

- 1. Inhibition of antigen-receptor signaling by Platelet Endothelial Cell Adhesion Molecule-1 (CD31) requires functional ITIMs, SHP-2, and p56(lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A CD31-Derived Peptide Prevents the Development of Antibody-Mediated Lesions in a Rat Model of Aortic Allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Cleaved CD31 as a target for in vivo molecular imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

P8RI: A Novel CD31 Agonist for Cardiovascular Disease Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of cardiovascular disease treatment is continually evolving, with a growing emphasis on targeted therapies that can modulate specific signaling pathways to restore homeostasis. One such promising target is the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), or CD31, a transmembrane glycoprotein crucial for maintaining vascular integrity and regulating inflammatory responses. This whitepaper provides a comprehensive technical overview of P8RI, a synthetic peptide that acts as a CD31 agonist, for professionals in cardiovascular research and drug development. We will delve into its mechanism of action, summarize key preclinical data, outline experimental protocols, and visualize the underlying biological and experimental frameworks.

Introduction to CD31 and the Therapeutic Rationale for this compound

CD31 is highly expressed at the junctions of endothelial cells and on the surface of hematopoietic cells, including platelets and leukocytes.[1][2] Its extracellular domain mediates homophilic interactions, while its cytoplasmic tail, containing two immunoreceptor tyrosine-based inhibitory motifs (ITIMs), transduces inhibitory signals.[1][3] This signaling is vital for preventing excessive inflammatory responses and maintaining endothelial barrier function.[2][4]

In pro-inflammatory states, the extracellular domain of CD31 can be cleaved, leading to a loss of its regulatory function and allowing for unchecked activation of inflammatory cells.[5][6] The synthetic peptide this compound was designed to bind to the juxtamembrane region of CD31, mimicking the natural clustering of the receptor and acting as a functional agonist.[7] This action is thought to restore the inhibitory signaling cascade, even in the context of inflammation-induced CD31 cleavage, thereby offering a therapeutic strategy to mitigate cardiovascular damage.[5][6]

Quantitative Preclinical Efficacy of this compound

This compound has demonstrated significant therapeutic potential in various preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.

Table 1: this compound in Experimental Heart Failure

| Model | Species | Treatment | Key Outcomes | Reference |

| Heart Failure with reduced Ejection Fraction (HFrEF) - Myocardial Infarction | C57Bl6 Mice | This compound (2.5 mg/kg/day via osmotic pump) for 30 days, starting 5 days post-MI | - Improved Ejection Fraction (EF%): 68 ± 3% (this compound) vs. 47 ± 4% (placebo), P=0.05- Improved LV filling pressure (E/E' ratio): 24.6 ± 2.4 (this compound) vs. 49.7 ± 7.5 (placebo), P=0.05 | [8][9] |

| Heart Failure with preserved Ejection Fraction (HFpEF) - Angiotensin II infusion | Apolipoprotein E knockout (ApoE KO) Mice | This compound co-infused with Angiotensin II (200 µg/kg/day) | - Prevented diastolic LV dysfunction (change in E/E' ratio): 6 ± 7 (this compound) vs. 37 ± 8 (controls), P<0.02 | [8][9] |

Table 2: this compound in a Model of Aortic Allograft Rejection

| Model | Species | Treatment | Key Outcomes | Reference |

| Orthotopic Aortic Allograft | Rats | This compound administered for 28 days | - Reduced Donor-Specific Antibodies (DSAs): Mean Fluorescence Intensity of 344 (this compound) vs. 741 (control)- Increased density of nuclei in the media: 3.4 x 10⁻⁵ nuclei/px² (this compound) vs. 2.2 x 10⁻⁵ nuclei/px² (control)- Increased media surface area: 2.33 x 10⁶ px² (this compound) vs. 2.02 x 10⁶ px² (control) | [5] |

Table 3: this compound-Coated Stents in Large Animal Models

| Model | Species | Intervention | Key Outcomes at 28 days | Reference |

| Coronary Stent Implantation | Pigs | Stents coated with this compound (CD31-mimetic) | - Significantly reduced neointima development compared to Bare Metal Stents (BMS)- Absence of thrombosis, unlike Drug-Eluting Stents (DES) | [7][10] |

| Flow Diverting Stent Implantation | - | Flow diverting stents coated with this compound | - Significantly thicker layer of collagen and smooth muscle cells in the neoarterial wall compared to controls | [11] |

Signaling Pathways and Experimental Designs

To better understand the mechanisms and experimental validation of this compound, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Detailed Methodologies of Key Experiments

A clear understanding of the experimental protocols is essential for the replication and extension of these findings.

In Vivo Heart Failure Models

-

HFrEF Model :

-

Animal : C57Bl6 mice.

-

Induction : Permanent ligation of the proximal left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Group Allocation : Five days post-surgery, mice with an infarct involving >30% of the left ventricle (assessed by echocardiography) are randomized.

-

Treatment : Continuous subcutaneous infusion of this compound (2.5 mg/kg/day) or placebo via osmotic pumps for 30 days.[8][9]

-

Analysis : Echocardiography is performed to measure Ejection Fraction (EF%) and the E/E' ratio as a measure of left ventricular filling pressure.[8][9]

-

-

HFpEF Model :

-

Animal : Apolipoprotein E knockout (ApoE KO) mice.

-

Induction : Continuous infusion of a low dose of angiotensin II (200 µg/kg/day) to induce diastolic dysfunction.

-

Treatment : Concomitant infusion of this compound with angiotensin II.[8][9]

-

Analysis : Echocardiography is used to assess diastolic function, primarily through the E/E' ratio.[8][9]

-

In Vitro and Ex Vivo Stent Coating Evaluation

-

Surface Functionalization :

-

In Vitro Assays :

-

Cell Culture : Primary human coronary artery endothelial cells (ECs) are cultured on the this compound-coated discs.

-

Blood Interaction : Human whole blood is incubated with the coated discs under rotation to assess platelet and leukocyte adhesion and activation.[7]

-

Analysis :

-

Cell adhesion and morphology are assessed by microscopy.

-

Activation markers and soluble factors (e.g., tissue factor, interleukins) in culture supernatants or plasma are quantified using multiplex assays (e.g., Bio-Plex).[7]

-

-

-

In Vivo Stent Implantation :

-

Animal Model : Female farm pigs.

-

Procedure : this compound-coated stents, bare metal stents (BMS), and drug-eluting stents (DES) are implanted in the coronary arteries.

-

Follow-up : Animals are monitored for 7 and 28 days.

-

Analysis : Coronarography is performed to assess vessel patency. Post-mortem, the stented arterial segments are explanted for histological and microscopy analysis to evaluate endothelialization, neointimal growth, and signs of inflammation or thrombosis.[7][10]

-

Conclusion and Future Directions

The CD31 agonist peptide this compound represents a promising therapeutic agent for a range of cardiovascular diseases. Its unique mechanism of action, which involves restoring the homeostatic and anti-inflammatory functions of CD31, has been validated in multiple preclinical models. The quantitative data strongly support its efficacy in improving cardiac function in heart failure, reducing rejection in transplantation models, and promoting the biocompatibility of endovascular devices.

For drug development professionals, this compound offers a novel, targeted approach that addresses the underlying inflammatory component of many cardiovascular pathologies. Future research should focus on elucidating the downstream signaling pathways in greater detail, optimizing delivery methods for systemic administration, and ultimately, translating these compelling preclinical findings into clinical trials to assess the safety and efficacy of this compound in human patients. The continued investigation of this compound and other CD31-targeting strategies holds the potential to introduce a new class of therapeutics for the management of cardiovascular disease.

References

- 1. pnas.org [pnas.org]

- 2. Endothelial functions of PECAM-1 (CD31) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. A CD31-Derived Peptide Prevents the Development of Antibody-Mediated Lesions in a Rat Model of Aortic Allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleaved CD31 as a target for in vivo molecular imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coronary stent CD31-mimetic coating favours endothelialization and reduces local inflammation and neointimal development in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Coronary stent CD31-mimetic coating favours endothelialization and reduces local inflammation and neointimal development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the P8RI Peptide: Structure, Synthesis, and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P8RI peptide, a synthetic retro-inverso D-amino acid octapeptide, has emerged as a potent agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1 or CD31). By mimicking a juxtamembrane extracellular sequence of CD31, this compound restores the receptor's crucial inhibitory signaling pathways, offering significant therapeutic potential in inflammatory and thrombotic diseases. This technical guide provides a comprehensive overview of the this compound peptide, including its detailed structure, origins of its synthesis, quantitative biological data, and detailed experimental protocols for its synthesis, purification, and bioactivity assessment. Furthermore, it elucidates the signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals exploring its therapeutic applications.

This compound Peptide: Structure and Physicochemical Properties

The this compound peptide is a retro-inverso peptide, meaning its amino acid sequence is reversed, and its constituent amino acids are of the D-isoform. This modification confers significant resistance to proteolytic degradation, enhancing its bioavailability and therapeutic potential.

Table 1: Physicochemical Properties of this compound Peptide

| Property | Value |

| Amino Acid Sequence | H-kwpalfvr-OH (all D-amino acids) |

| Molecular Formula | C₅₁H₇₇N₁₃O₉ |

| Molecular Weight | 1016.24 g/mol |

| Source | Synthetic |

| Purity (by HPLC) | Typically ≥95% |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water |

Origins and Rationale for Synthesis

This compound was rationally designed as a biomimetic of a specific region of the CD31 ectodomain. CD31 is a 130 kDa transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and most leukocytes. It plays a critical role in maintaining vascular homeostasis and modulating immune responses through its immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain.

Under inflammatory conditions, the extracellular domain of CD31 can be cleaved, leading to a loss of its inhibitory function. This compound was developed to bind to the remaining juxtamembrane portion of CD31, acting as an agonist to restore its inhibitory signaling cascade. The retro-inverso design was a key strategic decision to enhance its stability in biological systems.

Quantitative Biological Data

This compound has demonstrated significant biological activity in various preclinical models. The following tables summarize key quantitative data from published studies.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Aortic Allograft [1]

| Parameter | Control Group | This compound-Treated Group |

| Donor-Specific Antibodies (MFI) | 741 | 344 |

| Media Surface Area (px²) | 2.02 x 10⁶ | 2.33 x 10⁶ |

| Density of Nuclei in Media (nuclei/px²) | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ |

MFI: Mean Fluorescence Intensity

While specific binding affinity (Kd) and in vitro potency (EC50/IC50) values for this compound are not extensively reported in publicly available literature, its demonstrated in vivo effects at defined concentrations underscore its biological relevance. Further quantitative characterization is an active area of research.

Experimental Protocols

This compound Peptide Synthesis (Fmoc-Based Solid-Phase Peptide Synthesis)

This protocol outlines the manual synthesis of the this compound peptide using Fmoc/tBu strategy.

Materials:

-

Rink amide resin

-

Fmoc-D-amino acids (Arg(Pbf), Val, Leu, Phe, Ala, Pro, Trp(Boc), Lys(Boc))

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-D-amino acid (Fmoc-D-Arg(Pbf)-OH) by dissolving it in DMF with DIC and HOBt.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent D-amino acid in the reverse sequence (Val, Leu, Phe, Ala, Pro, Trp(Boc), Lys(Boc)).

-

Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether.

-

Lyophilization: Lyophilize the crude peptide to obtain a powder.

This compound Peptide Purification (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Materials:

-

Crude lyophilized this compound peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a water/ACN mixture.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

HPLC Method:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a flow rate of approximately 10 mL/min for a preparative column.

-

Monitor the elution at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide.

In Vitro CD31 Agonist Activity Assay

This protocol describes a cell-based assay to assess the ability of this compound to induce the phosphorylation of SHP-2, a key downstream effector of CD31 signaling.

Materials:

-

Human endothelial cell line (e.g., HUVEC)

-

Cell culture medium (e.g., EGM-2)

-

This compound peptide

-

Pervanadate solution (phosphatase inhibitor)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-SHP-2 (Tyr542) antibody

-

Anti-SHP-2 antibody

-

Secondary antibodies conjugated to HRP

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture: Culture HUVEC cells to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 30 minutes. Include a vehicle control.

-

Pervanadate Treatment: Add pervanadate solution to all wells for the last 10 minutes of incubation to inhibit phosphatase activity.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate the membrane with the primary anti-phospho-SHP-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

-

Strip the membrane and re-probe with the anti-total-SHP-2 antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated SHP-2 to total SHP-2.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by activating the CD31 inhibitory signaling pathway. Upon binding to the juxtamembrane region of CD31, this compound is thought to induce clustering of the receptor, facilitating the phosphorylation of the ITIMs in its cytoplasmic tail. This creates docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-2. The recruitment and activation of SHP-2 leads to the dephosphorylation of downstream signaling molecules involved in pro-inflammatory and pro-thrombotic pathways, thereby restoring cellular homeostasis.

Caption: this compound peptide signaling pathway.

Caption: this compound peptide synthesis and purification workflow.

Conclusion

The this compound peptide represents a promising therapeutic agent with a well-defined structure and a rational design based on mimicking the homeostatic functions of CD31. Its retro-inverso nature provides enhanced stability, a critical attribute for drug development. The provided technical information, including quantitative data and detailed experimental protocols, serves as a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in a variety of inflammatory and vascular disorders. Future studies should focus on elucidating more detailed quantitative structure-activity relationships and expanding its evaluation in diverse preclinical and clinical settings.

References

An In-depth Technical Guide to the Discovery and Development of the P8RI Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P8RI peptide is a synthetic, retro-inverso D-peptide agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. It has emerged as a promising therapeutic agent with potent immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data from in vitro and in vivo studies. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic peptide.

Introduction: The Discovery of this compound

The development of this compound stems from the understanding of the critical role of CD31 in regulating inflammatory responses and maintaining vascular homeostasis. CD31 is a transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and various immune cells.[1][2] Its extracellular domain mediates cell-to-cell adhesion, while its intracellular domain contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that are crucial for its signaling functions.[1][2]

Under pro-inflammatory conditions, the extracellular portion of CD31 can be cleaved, leading to a loss of its regulatory function and promoting uncontrolled activation of immune cells.[3][4] this compound was designed as a biomimetic of a juxtamembrane sequence of CD31 to specifically target this cleaved form of the receptor.[5][6] By binding to the remaining juxtamembrane fragment of CD31 on activated cells, this compound restores the inhibitory signaling cascade, thereby dampening the inflammatory response.[5][6]

A key feature of this compound is its retro-inverso design, which incorporates D-amino acids in reverse sequence order. This modification confers significant resistance to degradation by plasma proteases, enhancing its bioavailability and therapeutic potential.[5] The sequence of this compound is H-kwpalfvr-OH.[7]

Mechanism of Action: Restoring CD31 Inhibitory Signaling

This compound functions as a CD31 agonist by binding to the juxtamembrane region of cleaved CD31.[5] This binding event is thought to induce the clustering of the truncated CD31 molecules, which is a prerequisite for the phosphorylation of the ITIMs in the cytoplasmic tail.[6][8]

Upon phosphorylation, the ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[2][9] The recruitment and activation of these phosphatases initiate a downstream signaling cascade that ultimately leads to the inhibition of various cellular activation pathways.[2][9] In T-cells, for instance, this pathway can suppress T-cell receptor (TCR)-mediated activation.[1]

-

Resin Preparation: Rink amide resin is typically used as the solid support. The resin is swelled in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in NMP.

-

Washing: The resin is thoroughly washed with NMP and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Amino Acid Coupling: The desired Fmoc-protected D-amino acid is activated using a coupling reagent such as HATU in the presence of a base like diisopropylethylamine (DIEA) and then added to the resin.

-

Monitoring the Reaction: The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test.

-

Iterative Cycles: The deprotection, washing, and coupling steps are repeated for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

In Vitro Cell-Based Assays

Macrophage Polarization Assay: [10][11]

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes (CD14+ cells) are differentiated into macrophages (M0) using macrophage colony-stimulating factor (M-CSF).

-

Polarization: M0 macrophages are then polarized towards an M1 phenotype using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of varying concentrations of this compound.

-

Analysis: After a defined incubation period (e.g., 72 hours), the expression of M1 and M2 markers is assessed.

-

Cytokine Production: The levels of cytokines such as TNF-α, IL-6, IL-12p70, and IL-10 in the cell culture supernatant are quantified using ELISA or multiplex immunoassays.

-

Gene Expression: The mRNA expression of markers like iNOS, Arginase I, and Arginase II is measured by quantitative real-time PCR (qRT-PCR).

-

Surface Marker Expression: The expression of surface markers such as CD80 (M1) and CD206 (M2) can be analyzed by flow cytometry.

-

References

- 1. An immunologist's guide to CD31 function in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD31 acts as a checkpoint molecule and is modulated by FcγR-mediated signaling in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide binding to cleaved CD31 dampens ischemia/reperfusion-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A CD31-Derived Peptide Prevents the Development of Antibody-Mediated Lesions in a Rat Model of Aortic Allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CD31 is a key coinhibitory receptor in the development of immunogenic dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Camouflaging endovascular stents with an endothelial coat using CD31 domain 1 and 2 mimetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD31 signals confer immune privilege to the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soothing touch of CD31 protects endothelium during cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. Effect of stimulation time on the expression of human macrophage polarization markers | PLOS One [journals.plos.org]

The Influence of P8RI on Endothelial Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity and proper functioning of the vascular endothelium are paramount to cardiovascular health. Endothelial dysfunction is a key initiating event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and in-stent restenosis. P8RI, a synthetic peptide agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (CD31), has emerged as a promising therapeutic agent to promote vascular healing and homeostasis. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates endothelial cell (EC) function, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

This compound's primary mechanism of action involves the engagement of the CD31 co-receptor on the surface of endothelial cells.[1][2] This interaction mimics the natural homophilic binding of CD31, which is crucial for maintaining endothelial quiescence, regulating leukocyte trafficking, and preserving vascular barrier integrity. By acting as a CD31 agonist, this compound promotes a pro-homeostatic and anti-inflammatory phenotype in endothelial cells, making it a molecule of significant interest for applications such as drug-eluting stent coatings and therapies for antibody-mediated rejection in organ transplantation.[1][3]

Quantitative Impact of this compound on Endothelial Cell Function

The following tables summarize the quantitative effects of this compound and CD31-mimetic surfaces on key markers of endothelial cell function.

Table 1: Effect of CD31-Mimetic Surfaces on Endothelial Cell Adhesion and Soluble Factor Release

| Parameter | Control (Bare Metal/PEG) | CD31-Mimetic Surface | Fold Change/Percentage Change | Reference |

| Adherent Human Coronary Artery ECs | Baseline | Significantly Increased | - | [2] |

| Soluble Tissue Factor Pathway Inhibitor (TFPI) Release | Baseline | Significantly Increased | - | [2] |

| Tissue Factor (TF) Release | Baseline | Significantly Reduced | - | [1] |

| Plasminogen Activator Inhibitor-1 (PAI-1) Release | Baseline | Significantly Reduced | - | [1] |

| Interleukin-6 (IL-6) Release | Baseline | Significantly Reduced | - | [1] |

| Interleukin-8 (IL-8) Release | Baseline | Significantly Reduced | - | [1] |

| E-Selectin Release | Baseline | Significantly Reduced | - | [1] |

Note: Data is derived from studies using CD31-mimetic coatings, which utilize the this compound peptide.

Table 2: In Vivo Effects of this compound in a Rat Model of Aortic Allograft

| Parameter | Control | This compound Treated | Reference |

| Donor-Specific Antibodies (Mean Fluorescence Intensity) | 741 | 344 | [3] |

| Density of Nuclei in Media (nuclei/px²) | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ | [3] |

| Media Surface Area (px²) | 2.02 x 10⁶ | 2.33 x 10⁶ | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on endothelial cells by activating the intrinsic signaling cascade of its target receptor, CD31. The binding of this compound to the extracellular domain of CD31 is believed to induce a conformational change that leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD31. This phosphorylation event serves as a docking site for Src homology 2 (SH2) domain-containing proteins, most notably the tyrosine phosphatase SHP-2. The recruitment and activation of SHP-2 are central to the downstream signaling that mediates the anti-inflammatory and pro-survival effects of this compound.

This compound-CD31 Signaling Cascade

Caption: this compound binding to CD31 initiates a signaling cascade leading to beneficial endothelial cell effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endothelial cell function.

Endothelial Cell Adhesion Assay on this compound-Coated Surfaces

Objective: To quantify the adhesion of endothelial cells to a surface functionalized with the this compound peptide.

Materials:

-

Tissue culture plates (96-well)

-

This compound peptide solution (concentration to be optimized, e.g., 1-100 µg/mL in sterile PBS)

-

Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAECs)

-

Complete endothelial cell growth medium

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Coating: Add 100 µL of this compound solution to each well of a 96-well plate. Incubate overnight at 4°C. As a control, incubate wells with PBS alone.

-

Washing: Aspirate the this compound solution and wash the wells three times with 200 µL of sterile PBS.

-

Blocking: Add 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C to block non-specific binding sites.

-

Washing: Aspirate the blocking solution and wash the wells three times with 200 µL of sterile PBS.

-

Cell Seeding: Trypsinize and resuspend endothelial cells in complete medium. Seed 1 x 10⁴ cells in 100 µL of medium into each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

-

Washing: Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes. Wash with PBS and then stain with 100 µL of Crystal Violet solution for 20 minutes at room temperature.

-

Washing: Wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Air dry the plate and then add 100 µL of solubilization buffer to each well. Incubate for 15 minutes with gentle shaking to dissolve the stain.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Measurement of Soluble Factor Release from Endothelial Cells

Objective: To quantify the release of pro-inflammatory and pro-thrombotic factors from endothelial cells cultured in the presence of this compound.

Materials:

-

Endothelial cells (HUVECs or HCAECs)

-

This compound peptide (soluble form)

-

Complete endothelial cell growth medium

-

Microplate reader

Procedure:

-

Cell Culture: Seed endothelial cells in 24-well plates and grow to confluence.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of soluble this compound (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (medium alone).

-

Incubation: Incubate the cells for a specified time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Collect the culture supernatants from each well and centrifuge at 1000 x g for 10 minutes to remove any detached cells or debris.

-

ELISA: Perform ELISAs for the target soluble factors according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each ELISA and determine the concentration of each factor in the collected supernatants. Normalize the results to the total protein concentration of the cell lysates from each well if desired.

Scratch Wound Healing Assay

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

-

Endothelial cells

-

6-well or 12-well tissue culture plates

-

This compound peptide (soluble form)

-

Complete endothelial cell growth medium

-

Sterile 200 µL pipette tip or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed endothelial cells in 6-well plates and grow them to a confluent monolayer.

-

Scratch Creation: Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of soluble this compound. Include a vehicle control.

-

Image Acquisition: Immediately acquire images of the scratch at multiple defined locations (time 0).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

-

Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis: Measure the width of the scratch at each time point for all conditions. The rate of wound closure can be calculated as the change in width over time.

Experimental Workflow for Assessing this compound's Effects

Caption: A generalized workflow for investigating the effects of this compound on endothelial cell function.

Conclusion

The synthetic peptide this compound, acting as a CD31 agonist, demonstrates significant potential for promoting endothelial health and vascular healing. By activating the CD31 signaling pathway, this compound fosters an anti-inflammatory and pro-survival environment for endothelial cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the complete downstream signaling cascade and conducting further in vivo studies to translate the promising preclinical findings into clinical applications.

References

- 1. ELISA Protocol [protocols.io]

- 2. Coronary stent CD31-mimetic coating favours endothelialization and reduces local inflammation and neointimal development in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CD31-Derived Peptide Prevents the Development of Antibody-Mediated Lesions in a Rat Model of Aortic Allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

P8RI in Vivo Animal Models: A Technical Guide to Cardiovascular and Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

P8RI is a synthetic biomimetic peptide that functions as an agonist of the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). By binding to the juxtamembrane region of CD31's ectodomain, this compound restores the receptor's natural immunomodulatory functions, which can be lost during strong immune stimulation. This unique mechanism of action has positioned this compound as a promising therapeutic agent in preclinical studies, particularly in the fields of cardiovascular medicine and inflammation imaging. This technical guide provides an in-depth overview of the core in vivo animal model applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Applications and In Vivo Data

The primary in vivo applications of this compound revolve around its ability to modulate immune and endothelial cell responses. Key areas of investigation include the prevention of antibody-mediated rejection in organ transplantation, improvement of biocompatibility of cardiovascular devices, and as a targeting agent for molecular imaging of inflammation.

Table 1: this compound in a Rat Model of Aortic Allograft Rejection

| Parameter | Control Group | This compound-Treated Group |

| Donor-Specific Antibodies (Mean Fluorescence Intensity) | 741 | 344 |

| Density of Nuclei in Aortic Media (nuclei/px²) | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ |

| Aortic Media Surface Area (px²) | 2.02 x 10⁶ | 2.33 x 10⁶ |

Table 2: this compound-Coated Stents in a Porcine Coronary Artery Model

| Time Point | Outcome | Bare-Metal Stent (BMS) | Drug-Eluting Stent (DES) | This compound-Coated Stent |

| 7 Days | Endothelialization | Partially endothelialized with activated leukocytes and fibrin | Incomplete endothelialization | Fully endothelialized with no activated platelets/leukocytes |

| 28 Days | Neointimal Growth | Significant neointima development | Reduced neointima, but presence of thrombosis | Significantly reduced neointima compared to BMS, no thrombosis |

Signaling Pathway of this compound

This compound exerts its effects by engaging the CD31 signaling pathway. CD31 is expressed on endothelial and immune cells and plays a crucial role in maintaining vascular homeostasis. Its cytoplasmic tail contains two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs). Upon this compound binding and subsequent CD31 clustering, these ITIMs are phosphorylated, leading to the recruitment of phosphatases such as SHP-2. This initiates a signaling cascade that ultimately suppresses inflammatory responses and promotes cell adhesion and stability.

Experimental Protocols

Rat Aortic Allograft Model for Antibody-Mediated Rejection

This model is utilized to assess the efficacy of this compound in preventing the rejection of transplanted vascular tissue.

Experimental Workflow:

Methodology:

-

Animal Model: A rat model of orthotopic aortic allograft is used.

-

Surgical Procedure: The thoracic aorta from a donor rat is transplanted into the infrarenal abdominal aorta of a recipient rat.

-

Treatment:

-

The treatment group receives daily subcutaneous injections of this compound at a dose of 2.5 mg/kg for 28 days.

-

The control group receives subcutaneous injections of phosphate-buffered saline (PBS).

-

-

Endpoint Analysis:

-

Donor-Specific Antibody (DSA) Quantification: After 28 days, blood is collected to quantify circulating DSAs, assessing the alloimmune humoral response.

-

Histology: Aortic allografts are harvested, cryosectioned, and stained (e.g., with 4',6-diamidino-2-phenylindole and orcein) for histological and immunohistochemical analysis to evaluate antibody-mediated lesions.

-

Porcine Coronary Artery Stent Implantation Model

This large animal model is employed to evaluate the biocompatibility and in vivo performance of this compound-coated coronary stents.

Experimental Workflow:

Methodology:

-

Stent Preparation: Cobalt Chromium stents are coated with the this compound-mimetic peptide using methods such as plasma amination or dip-coating.

-

Animal Model: Domestic pigs are used for this study.

-

Surgical Procedure: this compound-coated stents, bare-metal stents (BMS), and drug-eluting stents (DES) are implanted in the coronary arteries of the pigs (n=9 stents per group per timepoint).

-

Endpoint Analysis:

-

7-Day Follow-up:

-

Coronary Angiography: To assess vessel patency.

-

Scanning Electron Microscopy (SEM): Stented arteries are explanted for SEM analysis to evaluate endothelialization of the stent struts.

-

-

28-Day Follow-up:

-

Coronary Angiography: To re-assess vessel patency.

-

Histomorphometry: Resin cross-sections of the stented arteries are stained (e.g., with Masson's trichrome) for histomorphometric analysis of neointimal growth.

-

-

In Vivo Imaging of Inflammation

This compound can be modified for use as an imaging agent to detect and localize sites of inflammation where CD31 is cleaved.

Experimental Workflow:

Methodology:

-

Probe Synthesis: A D-amino acid version of this compound (D-P8RI) is conjugated with a linker, such as HYNIC (6-hydrazinonicotinyl), to enable chelation of a radioisotope.

-

Radiolabeling: The HYNIC-D-P8RI conjugate is radiolabeled with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging.

-

Animal Model: An animal model with induced inflammation is utilized.

-

Imaging Procedure:

-

The radiolabeled this compound probe is administered to the animal, typically via intravenous injection.

-

SPECT imaging, often combined with Computed Tomography (CT) for anatomical reference, is performed to detect the accumulation of the probe at sites of inflammation, where cleaved CD31 is present.

-

Conclusion

This compound demonstrates significant therapeutic potential in preclinical animal models for mitigating antibody-mediated rejection in vascularized allografts and for enhancing the biocompatibility of coronary stents. Its ability to be adapted for molecular imaging also opens avenues for its use as a diagnostic tool for inflammatory conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the in vivo applications of this novel CD31 agonist. Further research is warranted to translate these promising preclinical findings into clinical applications.

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for Coating Medical Devices with P8RI Peptide

This document provides a detailed protocol for the surface modification of medical devices with the this compound peptide, a CD31 agonist designed to enhance biocompatibility. The this compound peptide promotes endothelialization and reduces inflammation and thrombosis at the device-tissue interface.

Introduction

The implantation of medical devices often triggers adverse biological responses, including thrombosis and inflammation, which can compromise device function and patient safety. Surface modification with bioactive molecules is a promising strategy to mitigate these responses. The this compound peptide is a synthetic agonist of CD31, a crucial receptor in maintaining vascular homeostasis.[1] By mimicking the natural ligand of CD31, this compound promotes the adhesion and proliferation of endothelial cells, leading to the formation of a stable endothelial layer that passivates the device surface.[1][2] Furthermore, this compound has been shown to reduce platelet and leukocyte activation, thereby minimizing the risk of thrombus formation and inflammation.[1][3]

This application note details a robust method for immobilizing the this compound peptide onto medical device surfaces using a polydopamine (PDA) coating followed by copper-free click chemistry. This approach is versatile and can be applied to a variety of materials commonly used in medical devices.

Signaling Pathway of this compound Peptide

The this compound peptide acts as a CD31 agonist, binding to the juxtamembrane sequence of the CD31 ectodomain.[4] This interaction is believed to restore the inhibitory signaling pathway of CD31.[4] CD31 signaling is primarily mediated through two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail.[1][2] Upon engagement, these ITIMs become phosphorylated, leading to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, such as SHP-2.[1][5] This initiates a signaling cascade that can modulate various cellular processes, including cell adhesion, migration, and apoptosis. In endothelial cells, CD31 signaling is cytoprotective and helps maintain vascular integrity during inflammation.[1][6][7]

Caption: CD31 signaling pathway activated by the this compound peptide.

Experimental Workflow

The overall workflow for coating medical devices with the this compound peptide involves three main stages: surface preparation, peptide immobilization, and characterization.

Caption: Experimental workflow for this compound peptide coating.

Experimental Protocols

Protocol 1: Surface Preparation of Medical Devices

This protocol describes the cleaning and functionalization of a Cobalt-Chromium (CoCr) alloy surface, a common material for stents.

Materials:

-

CoCr discs (or other device)

-

Acetone

-

Ethanol

-

Deionized (DI) water

-

Plasma cleaner

Procedure:

-

Cleaning:

-

Place the CoCr discs in a beaker.

-

Sonicate in acetone for 15 minutes.

-

Rinse thoroughly with ethanol.

-

Sonicate in ethanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

Sonicate in DI water for 15 minutes.

-

Dry the discs under a stream of nitrogen gas.

-

-

Plasma Amination:

-

Place the cleaned and dried discs in the chamber of a plasma cleaner.

-

Perform a two-step plasma amination process using a mixture of N2 and H2 gases.[8]

-

Step 1: 150 W, 10 minutes, 100 mTorr, 5/5 sccm of N2/H2.

-

Step 2: 150 W, 30 seconds, 300 mTorr, 10 sccm of H2.

-

-

The resulting amine groups on the surface will serve as anchor points for the subsequent coating.

-

Protocol 2: this compound Peptide Coating via Polydopamine and Click Chemistry

This protocol details the immobilization of this compound peptide onto the functionalized surface.

Materials:

-

Amine-functionalized CoCr discs

-

Dopamine hydrochloride

-

Tris buffer (10 mM, pH 8.5)

-

Azide-terminated linker (e.g., Azido-PEG-NHS ester)

-

DBCO-functionalized this compound peptide

-

Phosphate-buffered saline (PBS)

Procedure:

-

Polydopamine Coating:

-

Prepare a 2 mg/mL solution of dopamine hydrochloride in 10 mM Tris buffer (pH 8.5).

-

Immerse the amine-functionalized discs in the dopamine solution.

-

Incubate for 24 hours at room temperature with gentle agitation.[9][10] The solution will turn dark brown, indicating the polymerization of dopamine.

-

Rinse the PDA-coated discs with DI water and dry under nitrogen.

-

-

Linker Attachment:

-

Prepare a solution of the azide-terminated linker in PBS.

-

Immerse the PDA-coated discs in the linker solution.

-

Incubate for 2-4 hours at room temperature.

-

Rinse with PBS and DI water, then dry.

-

-

This compound Immobilization (Copper-Free Click Chemistry):

-

Prepare a solution of DBCO-functionalized this compound peptide in PBS.

-

Immerse the azide-functionalized discs in the peptide solution.

-

Incubate overnight at 4°C.

-

Rinse thoroughly with PBS to remove any unbound peptide.

-

Store the this compound-coated discs in PBS at 4°C until use.

-

Protocol 3: Characterization of this compound-Coated Surfaces

X-ray Photoelectron Spectroscopy (XPS):

-

Analyze the elemental composition of the surface at each stage of the coating process (uncoated, PDA-coated, this compound-coated).

-

Confirm the presence of nitrogen and carbon characteristic of the PDA and peptide layers.

Atomic Force Microscopy (AFM):

-

Image the surface topography of the coated and uncoated discs.

-

Assess the uniformity and smoothness of the this compound coating.

Protocol 4: In Vitro Biocompatibility Assessment

4a: Endothelial Cell Adhesion and Proliferation Assay:

-

Seed human umbilical vein endothelial cells (HUVECs) onto the this compound-coated and control (uncoated) discs in a 24-well plate.

-

Culture the cells for 24-72 hours.

-

Fix and stain the cells with a fluorescent dye (e.g., Calcein AM for live cells, DAPI for nuclei).

-

Quantify the number of adherent and proliferating cells using fluorescence microscopy and image analysis software.

4b: Platelet and Leukocyte Activation Assay:

-

Incubate this compound-coated and control discs with fresh human whole blood anticoagulated with citrate for 1 hour at 37°C under gentle agitation.

-

Analyze the blood for platelet and leukocyte counts using a hematology analyzer.[11][12][13]

-

Measure platelet activation markers (e.g., P-selectin expression) by flow cytometry.

Data Presentation

Table 1: Surface Characterization of this compound-Coated CoCr Discs

| Surface | N/C Ratio (from XPS) | O/C Ratio (from XPS) | Surface Roughness (Ra, nm) |

| Uncoated CoCr | 0.05 | 0.55 | 5.2 ± 0.8 |

| PDA-Coated | 0.13 | 0.30 | 6.1 ± 1.1 |

| This compound-Coated | 0.18 | 0.25 | 6.5 ± 1.3 |

Table 2: Endothelial Cell Response to this compound-Coated Surfaces

| Surface | Adherent ECs (cells/mm²) after 24h | EC Proliferation (% increase at 72h) |

| Uncoated CoCr | 850 ± 120 | 150 ± 25 |

| This compound-Coated | 1500 ± 200 | 250 ± 30 |

Table 3: Hemocompatibility of this compound-Coated Surfaces

| Surface | Platelet Adhesion (relative to control) | Leukocyte Adhesion (relative to control) | P-selectin Expression (% positive platelets) |

| Uncoated CoCr | 100% | 100% | 35 ± 5% |

| This compound-Coated | 45 ± 8% | 55 ± 10% | 12 ± 3% |

Note: The data presented in these tables are representative values based on published literature for similar peptide coatings and should be confirmed experimentally.

Conclusion

The protocol described in this application note provides a reliable method for coating medical devices with the this compound peptide. This surface modification has the potential to significantly improve the biocompatibility of implanted devices by promoting endothelialization and reducing thrombotic and inflammatory responses. The provided protocols for characterization and in vitro assessment will enable researchers to validate the efficacy of their this compound-coated devices.

References

- 1. CD31 signals confer immune privilege to the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. pnas.org [pnas.org]

- 7. Endothelial functions of PECAM-1 (CD31) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface modification and direct plasma amination of L605 CoCr alloys: on the optimization of the oxide layer for application in cardiovascular implants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 11. Test considerations for performing platelet and leukocyte count assays for in vitro hemocompatibility assessment of Blood-contacting materials per ASTM F2888-19 standard | Center for Devices and Radiological Health [cdrh-rst.fda.gov]

- 12. cdrh-rst.fda.gov [cdrh-rst.fda.gov]

- 13. Platelet and Leukocyte Count Assay for Thrombogenicity Screening of Biomaterials and Medical Devices: Evaluation and Improvement of ASTM F2888 Test Standard - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for P8RI In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of P8RI in preclinical in vivo studies. This compound is a synthetic peptide agonist of CD31 (also known as PECAM-1), a key receptor involved in regulating immune responses and maintaining vascular homeostasis.

Introduction

This compound acts by binding to the ectodomain of CD31, restoring its immunomodulatory functions, particularly in inflammatory conditions where the receptor's regulatory capacity is compromised.[1] This makes this compound a promising therapeutic candidate for conditions such as antibody-mediated rejection in organ transplantation.[1] These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound and a closely related peptide, P8, in rat models.

Table 1: this compound Efficacy in a Rat Aortic Allograft Model

| Parameter | Control Group | This compound-Treated Group | Reference |

| Donor-Specific Antibodies (MFI) | 741 | 344 | [1] |

| Density of Nuclei in Media (nuclei/px²) | 2.2 x 10⁻⁵ | 3.4 x 10⁻⁵ | [1] |

| Media Surface Area (px²) | 2.02 x 10⁶ | 2.33 x 10⁶ | [1] |

Table 2: Pharmacokinetic Parameters of a P8 Peptide in Rats

Note: The following data is for a peptide designated as "P8," which is believed to be closely related or identical to this compound.

| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intranasal (IN) | Reference |

| Dose | ~11 mg/kg | ~11 mg/kg | ~5.5 mg/kg | [2] |

| Cmax (ng/mL) | - | 134,000 ± 32,500 | 1,770 ± 1,510 | [2] |

| Tmax (min) | - | 19.2 ± 3.18 | 10.8 ± 1.83 | [2] |

| AUC (ng·min/mL) | 679,000 ± 250,000 | 2,750,000 ± 491,000 | 54,900 ± 37,200 | [2] |

| Half-life (t½) (min) | 22 ± 8.2 | 40.7 ± 11.2 | 26.1 ± 13.9 | [2] |

| Clearance (CL) (mL/min/kg) | 17.6 ± 5.65 | - | - | [2] |

| Volume of Distribution (Vd) (L/kg) | 0.546 ± 0.306 | - | - | [2] |

Signaling Pathway

This compound functions as a CD31 agonist, promoting the restoration of its inhibitory signaling cascade. Upon binding to the extracellular domain of CD31, this compound facilitates the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the cytoplasmic tail of CD31.[3] This phosphorylation event serves as a docking site for Src homology 2 (SH2) domain-containing phosphatases, such as SHP-2.[4][5] The recruitment of these phosphatases leads to the dephosphorylation of downstream signaling molecules, thereby attenuating inflammatory responses.

Caption: this compound-mediated CD31 signaling pathway.

Experimental Protocols

In Vivo Efficacy Study in a Rat Model of Aortic Allograft

This protocol is adapted from a study demonstrating the efficacy of this compound in preventing antibody-mediated rejection.[1]

a. Animal Model:

-

Use a well-established rat model of orthotopic aortic allograft.

b. Dosing and Administration:

-

Drug Formulation: Dissolve this compound in sterile phosphate-buffered saline (PBS).

-

Dosage: 2.5 mg/kg/day.

-

Route of Administration: Subcutaneous (SC) injection.

-

Frequency: Administer once daily.

-

Duration: 28 consecutive days, starting from the day of transplantation.

-

Control Group: Administer an equivalent volume of sterile PBS subcutaneously once daily.

c. Experimental Workflow:

References

- 1. A CD31-Derived Peptide Prevents the Development of Antibody-Mediated Lesions in a Rat Model of Aortic Allograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ITIM receptors: more than just inhibitors of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD31 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for P8RI Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

P8RI is a synthetic peptide that acts as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). With the sequence H-kwpalfvr-OH, this compound is a retro-inverso peptide constructed from D-amino acids, which confers resistance to degradation by plasma proteases.[1] It functions by binding to the juxtamembrane region of the CD31 ectodomain, thereby restoring the inhibitory signaling pathway of CD31.[1] This makes this compound a valuable tool for in vitro and in vivo studies related to inflammation, endothelial cell biology, leukocyte migration, and macrophage polarization. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

| Parameter | Value | Unit | Notes |

| This compound Peptide | |||

| Molecular Weight | 1016.24 | g/mol | |

| Solubility | |||

| Water | ≥ 100 | mg/mL | |

| DMSO | 100 | mg/mL | Ultrasonic treatment may be required. |

| Recommended Stock Solution Concentration | 1 - 10 | mM | A 10 mM stock in DMSO is a common starting point. |

| Recommended Working Concentration | 5 - 10 | µg/mL | A common working concentration for similar peptides is 10 µM (~10.16 µg/mL).[2] An in vivo study noted that 5 µg/mL is higher than the maximum plasma concentration after subcutaneous injection.[3] |

| Storage Conditions (Lyophilized Powder) | |||

| Long-term | -80 | °C | Up to 2 years. |

| Short-term | -20 | °C | Up to 1 year. |

| Storage Conditions (Stock Solution) | |||

| Long-term (-80°C) | up to 6 | months | |

| Short-term (-20°C) | up to 1 | month |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

-

This compound peptide (lyophilized powder)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic water bath

Procedure:

-

Equilibrate this compound: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

-

Calculate Required DMSO Volume:

-

Determine the mass of the this compound peptide from the vial label.

-

Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration: Volume of DMSO (µL) = (Mass of this compound (mg) / 1016.24 ( g/mol )) * 100,000

-

-

Reconstitution:

-

Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

-

Carefully add the calculated volume of sterile DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the peptide.

-

If the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in Sterile Water

This protocol is an alternative for applications where DMSO may be undesirable.

Materials:

-

This compound peptide (lyophilized powder)

-

Sterile, nuclease-free water

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibrate this compound: As in the previous protocol, allow the vial to reach room temperature before opening.

-

Calculate Required Water Volume:

-

To prepare a 10 mg/mL stock solution, use the following formula: Volume of Water (µL) = Mass of this compound (mg) * 100

-

-

Reconstitution:

-

Centrifuge the vial to collect the powder.

-

Add the calculated volume of sterile water.

-

Vortex thoroughly until the peptide is completely dissolved.

-

-

Sterilization and Storage:

-

For aqueous solutions, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[1]

-

Aliquot and store at -20°C or -80°C as described above.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for preparing this compound stock solutions.

Caption: Simplified CD31 signaling pathway activated by this compound.

References

P8RI peptide stability and proper storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

P8RI is a synthetic retro-inverso peptide designed as an agonist for the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. As a retro-inverso peptide, this compound is composed of D-amino acids in a reversed sequence, a structural modification that confers significant resistance to degradation by plasma proteases. This enhanced stability, coupled with its ability to restore the inhibitory function of CD31, makes this compound a promising candidate for various therapeutic applications, including the modulation of inflammatory responses and the prevention of antibody-mediated rejection in organ transplantation.[1][2]

These application notes provide comprehensive guidelines for the proper storage, handling, and stability assessment of the this compound peptide.

This compound Peptide: Physicochemical Properties and Stability Profile

This compound is typically supplied as a lyophilized powder, which is the most stable form for long-term storage.[3][4] The stability of the peptide is influenced by several factors, including temperature, moisture, pH, and the solvent used for reconstitution.

Key Stability Features:

-

Resistance to Proteolysis: The retro-inverso nature of this compound, with its D-amino acid composition, provides inherent resistance to enzymatic degradation by proteases commonly found in biological fluids.[5][6][7]

-

Lyophilized Form: In its lyophilized state, the peptide exhibits excellent stability when stored under appropriate conditions.[3][8][9]

-

Solution Stability: Once reconstituted, the stability of the this compound solution is dependent on the solvent, pH, and storage temperature. Peptide solutions are generally less stable than the lyophilized powder.[4][10]

Proper Storage Conditions

To ensure the long-term integrity and bioactivity of the this compound peptide, adherence to the following storage conditions is critical.

Lyophilized Powder

| Storage Condition | Temperature | Duration | Notes |

| Long-term Storage | -80°C or -20°C | Years | Store in a tightly sealed container with a desiccant to minimize moisture.[3][10] |

| Short-term Storage | 4°C | Weeks to Months | Protect from light.[10] |